molecular formula C14H12O2 B6145785 3-benzoyl-2-methylphenol CAS No. 74167-87-6

3-benzoyl-2-methylphenol

Cat. No.: B6145785
CAS No.: 74167-87-6
M. Wt: 212.2
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Description

It is a derivative of benzophenone and is known for its ability to absorb ultraviolet rays, making it a common ingredient in sunscreen products. The compound is characterized by its benzoyl group attached to a methylphenol structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-benzoyl-2-methylphenol typically involves the Friedel-Crafts acylation of 2-methylphenol (o-cresol) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C6H4(CH3)OH} + \text{C6H5COCl} \xrightarrow{\text{AlCl3}} \text{C6H4(CO-C6H5)(CH3)OH} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar Friedel-Crafts acylation processes, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Benzoyl-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

3-Benzoyl-2-methylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and its ability to protect cells from UV-induced damage.

    Medicine: Explored for its potential use in photoprotection and as a component in dermatological formulations.

    Industry: Utilized in the formulation of sunscreens and other cosmetic products due to its UV-absorbing properties.

Mechanism of Action

The primary mechanism of action of 3-benzoyl-2-methylphenol involves the absorption of ultraviolet (UV) radiation. The compound absorbs UV rays and dissipates the energy as heat, thereby preventing the UV radiation from penetrating the skin and causing damage. This photoprotective effect is primarily due to the conjugated system of the benzoyl and phenol groups, which allows for efficient absorption of UV light.

Comparison with Similar Compounds

    Benzophenone: Another UV-absorbing compound commonly used in sunscreens.

    Oxybenzone: A derivative of benzophenone with similar UV-absorbing properties.

    Homosalate: An organic compound used in sunscreens for its ability to absorb UVB radiation.

Uniqueness: 3-Benzoyl-2-methylphenol is unique in its specific structure, which combines the properties of both benzophenone and methylphenol. This combination allows for effective UV absorption while also providing potential antioxidant benefits, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

74167-87-6

Molecular Formula

C14H12O2

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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